Proteasome-IN-1

描述

Proteasomes are protein complexes which degrade unneeded or damaged proteins by proteolysis, a chemical reaction that breaks peptide bonds . They are part of a major mechanism by which cells regulate the concentration of particular proteins and degrade misfolded proteins . Proteasomes are found inside all eukaryotes and archaea, and in some bacteria .

Synthesis Analysis

A study describes a simple synthetic procedure that only requires one purification step to generate epoxomicin, a selective proteasome inhibitor, with a terminal alkyne . Through a copper-catalyzed cycloaddition, any moiety containing an azide can be incorporated into the probe .

Molecular Structure Analysis

The proteasome is a cylindrical complex containing a “core” of four stacked rings forming a central pore . Each ring is composed of seven individual proteins. The inner two rings are made of seven β subunits that contain three to seven protease active sites .

Chemical Reactions Analysis

Proteasomes deal primarily with endogenous proteins; that is, proteins that were synthesized within the cell . Proteasomes recognize and degrade proteins first marked with one or more chains of poly-ubiquitin .

Physical And Chemical Properties Analysis

Changes in the physico-chemical characteristics of the cellular environment might also meaningfully contribute to altered performance . This review summarizes the effects of physicochemical factors in the cell, such as pH, temperature fluctuations, and reactions with the products of oxidative metabolism, on the function of the proteasome .

作用机制

安全和危害

未来方向

Future studies focusing on the UPS regulation, including proteasome assembly/composition and control of E3s/DUBs activity and expression, could allow a deeper understanding of SC heterogeneity, how this impact the process of muscle regeneration and the long-term maintenance of a functional SC pool .

属性

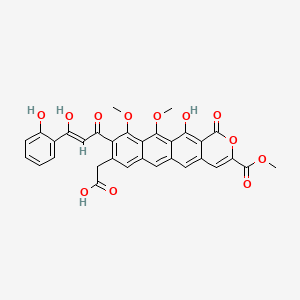

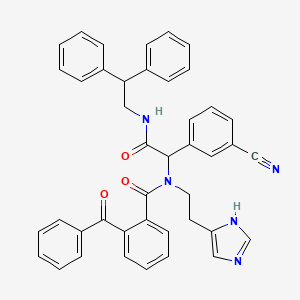

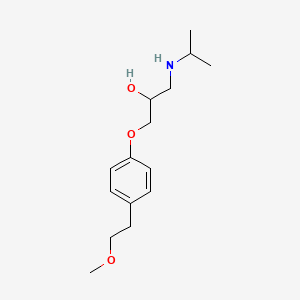

IUPAC Name |

2-benzoyl-N-[1-(3-cyanophenyl)-2-(2,2-diphenylethylamino)-2-oxoethyl]-N-[2-(1H-imidazol-5-yl)ethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H35N5O3/c43-26-30-13-12-20-34(25-30)39(41(49)45-28-38(31-14-4-1-5-15-31)32-16-6-2-7-17-32)47(24-23-35-27-44-29-46-35)42(50)37-22-11-10-21-36(37)40(48)33-18-8-3-9-19-33/h1-22,25,27,29,38-39H,23-24,28H2,(H,44,46)(H,45,49) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFIICGPZOOCILL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CNC(=O)C(C2=CC=CC(=C2)C#N)N(CCC3=CN=CN3)C(=O)C4=CC=CC=C4C(=O)C5=CC=CC=C5)C6=CC=CC=C6 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H35N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

657.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Proteasome-IN-1 | |

CAS RN |

374080-21-4 | |

| Record name | GENZ-29155 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0374080214 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GENZ-29155 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5OYG23097S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is Proteasome Inhibitor 1 (PSI or Proteasome Inhibitor I) and what is its mechanism of action?

A1: Proteasome Inhibitor 1 (commonly abbreviated as PSI or Proteasome Inhibitor I) is a peptide aldehyde that acts as a potent, reversible, and cell-permeable inhibitor of the chymotrypsin-like activity of the proteasome. [] The proteasome is a crucial cellular complex responsible for degrading damaged or unnecessary proteins tagged with ubiquitin. [] By inhibiting the proteasome, PSI disrupts the tightly regulated process of protein degradation, leading to the accumulation of specific proteins and ultimately impacting various cellular processes, including cell cycle progression, signal transduction, and apoptosis. []

Q2: What is the role of the ubiquitin-proteasome system (UPS) in the cell, and how does PSI interfere with this system?

A2: The ubiquitin-proteasome system (UPS) is the primary pathway for controlled protein degradation in eukaryotic cells. [, ] It plays a vital role in maintaining cellular homeostasis by regulating protein turnover, removing misfolded or damaged proteins, and controlling the levels of key regulatory proteins involved in various cellular processes. [, , ] PSI directly targets the proteasome, a multi-catalytic protease complex that constitutes the degradation machinery within the UPS. By blocking the proteasome's chymotrypsin-like activity, PSI prevents the degradation of proteins tagged for destruction by ubiquitin, leading to the build-up of these proteins within the cell and disrupting critical cellular functions. [, ]

Q3: What makes PSI a valuable tool in scientific research?

A3: PSI's ability to selectively inhibit the proteasome makes it a valuable tool for investigating:

- Protein degradation pathways: By observing the accumulation of specific proteins upon PSI treatment, researchers can gain insights into the role of the proteasome in different degradation pathways and identify novel substrates of the proteasome. []

- Cellular processes regulated by protein degradation: PSI's impact on cell cycle progression, signal transduction, and apoptosis allows researchers to study how protein degradation regulates these critical cellular functions. []

Q4: Which specific proteasome subunit is targeted by PSI?

A4: PSI primarily targets the β5 catalytic subunit of the 20S proteasome, which houses the chymotrypsin-like activity. [] This selectivity for the chymotrypsin-like activity distinguishes PSI from other proteasome inhibitors with broader inhibitory profiles.

Q5: Are there any limitations or challenges associated with the use of PSI in research or therapeutic development?

A5: Yes, some limitations and challenges are associated with PSI:

- Specificity: While considered a selective proteasome inhibitor, PSI might also affect other cellular targets, potentially leading to off-target effects. [] Therefore, careful experimental design and controls are crucial when interpreting results from PSI-based studies.

- Delivery and Formulation: Optimizing PSI's delivery to specific tissues or cells and formulating it for improved stability and bioavailability remain challenges for its potential therapeutic development. [, ]

- Long-Term Effects: Data on the long-term effects of PSI exposure are limited, and further research is needed to assess potential toxicity and safety concerns. []

Q6: What is the significance of studying the effects of PSI on specific proteins like p53 and ISG15?

A6: Studying PSI's effects on proteins like p53 and ISG15 provides valuable insights into:

- Regulation of Protein Stability: Both p53, a tumor suppressor protein, and ISG15, an interferon-stimulated gene product, are regulated by the ubiquitin-proteasome pathway. [, ] PSI's impact on their levels helps researchers understand the mechanisms controlling their stability and how their dysregulation contributes to diseases like cancer.

- Interplay between Different Degradation Pathways: The degradation of both p53 and ISG15 can occur through ubiquitin-dependent and ubiquitin-independent mechanisms involving the proteasome. [, ] Studying PSI's effects helps decipher the interplay between these different degradation pathways.

Q7: What is the role of the 19S regulatory particle of the proteasome in the degradation of proteins like Fra-1?

A8: The 19S regulatory particle, a component of the 26S proteasome, plays a critical role in recognizing ubiquitinated proteins, unfolding them, and facilitating their entry into the 20S core particle for degradation. [, ] Interestingly, research has shown that the TBP-1 subunit of the 19S particle can directly interact with the Fra-1 transcription factor, contributing to its degradation even in the absence of ubiquitination. [] This finding suggests a novel mechanism for regulating Fra-1 levels, independent of the canonical ubiquitination pathway.

Q8: How does the study of PSI contribute to our understanding of the role of the proteasome in diseases like cancer?

A8: The study of PSI in the context of cancer is crucial due to the following reasons:

- Proteasome Inhibition as a Therapeutic Strategy: The proteasome's role in regulating cell cycle progression and apoptosis makes it an attractive target for anticancer therapies. [, , ] PSI, by inhibiting the proteasome, can induce apoptosis in cancer cells and sensitize them to other chemotherapeutic agents. [, ]

- Understanding Resistance Mechanisms: Studying how cancer cells develop resistance to PSI and other proteasome inhibitors provides valuable insights into the mechanisms of drug resistance and can aid in developing more effective therapeutic strategies. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,7-Naphthalenedisulfonic acid, 4-amino-3-[2-[4'-[2-(2,4-diaminophenyl)diazenyl]-3,3'-dimethyl[1,1'-biphenyl]-4-yl]diazenyl]-5-hydroxy-6-(2-phenyldiazenyl)-, sodium salt (1:2)](/img/no-structure.png)